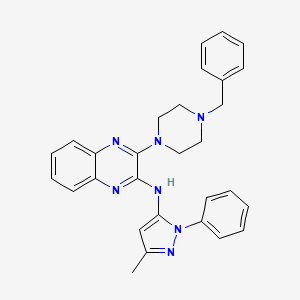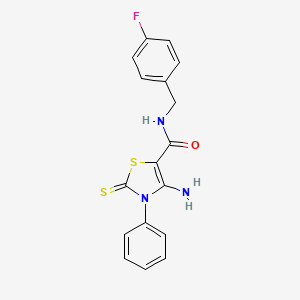
3-(4-benzylpiperazin-1-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-苄基哌嗪-1-基)-N-(3-甲基-1-苯基-1H-吡唑-5-基)喹喔啉-2-胺是一种复杂的、属于喹喔啉衍生物类的有机化合物。该化合物以其独特的结构为特征,包括喹喔啉核心、苄基哌嗪部分和吡唑环。由于其潜在的生物和药理活性,它在科学研究的各个领域引起了关注。
准备方法
合成路线和反应条件
3-(4-苄基哌嗪-1-基)-N-(3-甲基-1-苯基-1H-吡唑-5-基)喹喔啉-2-胺的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
喹喔啉核心的形成: 喹喔啉核心可以通过邻苯二胺与 1,2-二羰基化合物在酸性条件下缩合合成。
吡唑环的引入: 吡唑环可以通过使喹喔啉衍生物与合适的肼衍生物在碱的存在下反应来引入。
苄基哌嗪部分的连接: 最后一步涉及在回流条件下,吡唑-喹喔啉中间体与苄基哌嗪之间的亲核取代反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用先进的催化剂、受控的反应环境以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
3-(4-苄基哌嗪-1-基)-N-(3-甲基-1-苯基-1H-吡唑-5-基)喹喔啉-2-胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于存在的官能团。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下的苄基氯。
形成的主要产物
氧化: 形成喹喔啉 N-氧化物衍生物。
还原: 形成还原的喹喔啉衍生物。
取代: 形成具有各种官能团的取代喹喔啉衍生物。
科学研究应用
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其作为生物化学探针来研究细胞过程的潜力。
医药: 探索其潜在的药理活性,包括抗炎、抗菌和抗癌特性。
工业: 潜在用于开发具有特定性能的新材料。
作用机制
3-(4-苄基哌嗪-1-基)-N-(3-甲基-1-苯基-1H-吡唑-5-基)喹喔啉-2-胺的作用机制涉及其与特定分子靶标和途径的相互作用。它可能通过以下方式发挥作用:
与酶结合: 抑制或激活参与代谢途径的特定酶。
受体相互作用: 与细胞受体结合并调节信号转导途径。
DNA嵌入: 嵌入 DNA 并影响基因表达。
相似化合物的比较
类似化合物
3-(4-苄基哌嗪-1-基)喹喔啉-2-胺: 缺少吡唑环,这可能会影响其生物活性。
N-(3-甲基-1-苯基-1H-吡唑-5-基)喹喔啉-2-胺: 缺少苄基哌嗪部分,这可能会影响其药理特性。
独特性
3-(4-苄基哌嗪-1-基)-N-(3-甲基-1-苯基-1H-吡唑-5-基)喹喔啉-2-胺由于其结构特征的组合而具有独特性,与类似物相比,它可能赋予独特的生物和药理活性。
属性
分子式 |
C29H29N7 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
3-(4-benzylpiperazin-1-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C29H29N7/c1-22-20-27(36(33-22)24-12-6-3-7-13-24)32-28-29(31-26-15-9-8-14-25(26)30-28)35-18-16-34(17-19-35)21-23-10-4-2-5-11-23/h2-15,20H,16-19,21H2,1H3,(H,30,32) |
InChI 键 |
OWWCRTQKVWVTMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133118.png)
![5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133120.png)
![(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12133122.png)


![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide](/img/structure/B12133166.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12133172.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12133176.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133180.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12133184.png)
![6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12133186.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12133191.png)
